An In-Depth Technical Guide to the Physical Properties of 1-Tetradecyl-1H-imidazole
An In-Depth Technical Guide to the Physical Properties of 1-Tetradecyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-Tetradecyl-1H-imidazole, a member of the N-alkylimidazole family, is a molecule of significant interest in various scientific and industrial domains. Its unique amphiphilic structure, combining a polar imidazole head with a long, nonpolar tetradecyl tail, imparts surfactant-like properties, making it a valuable component in formulations, a precursor for ionic liquids, and a subject of study in drug delivery systems. This technical guide provides a comprehensive overview of the core physical properties of 1-Tetradecyl-1H-imidazole, offering a foundational understanding for researchers and professionals working with this versatile compound. The information presented herein is a synthesis of established data and experimental observations, designed to facilitate its application in research and development.
Molecular and Chemical Identity
1-Tetradecyl-1H-imidazole is an organic compound characterized by a fourteen-carbon alkyl chain attached to one of the nitrogen atoms of an imidazole ring.
Molecular Structure:
Molecular Structure of 1-Tetradecyl-1H-imidazole.
A summary of its key identifiers is presented in the table below.
| Identifier | Value |
| IUPAC Name | 1-tetradecyl-1H-imidazole |
| CAS Number | 54004-47-6 |
| Molecular Formula | C₁₇H₃₂N₂[1][2] |
| Molecular Weight | 264.45 g/mol [1] |
| Canonical SMILES | CCCCCCCCCCCCCCN1C=CN=C1 |
| InChI Key | TZMGRMKTZVQDMX-UHFFFAOYSA-N |
Physicochemical Properties
The physical state and behavior of 1-Tetradecyl-1H-imidazole under various conditions are dictated by its physicochemical properties. These properties are crucial for its handling, storage, and application in various experimental and industrial settings.
| Property | Value | Source |
| Appearance | White to off-white crystalline solid/powder | [1] |
| Melting Point | 56-58 °C | |
| Boiling Point | 393.3 °C at 760 mmHg | [1] |
| Density | 0.9 g/cm³ | [1] |
| Flash Point | 191.7 °C | [1] |
| Refractive Index | 1.494 | [1] |
| Vapor Pressure | 4.86 x 10⁻⁶ mmHg at 25 °C | [1] |
Solubility Profile
The solubility of a compound is a critical parameter in drug development and formulation science. 1-Tetradecyl-1H-imidazole exhibits a distinct solubility profile owing to its amphiphilic nature.
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Water: Insoluble. The long hydrophobic tetradecyl chain dominates the molecule's interaction with water, preventing dissolution.
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Organic Solvents: Soluble in a range of organic solvents, including ethanol, chloroform, and dimethyl sulfoxide (DMSO)[1]. This solubility is attributed to the favorable interactions between the alkyl chain and the nonpolar solvent molecules, as well as the polar interactions of the imidazole ring.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds. The following sections detail the expected spectroscopic signatures of 1-Tetradecyl-1H-imidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum of 1-Tetradecyl-1H-imidazole is expected to show characteristic signals for the imidazole ring protons and the protons of the tetradecyl chain. Based on data from homologous N-alkylimidazoles, the approximate chemical shifts (δ) in CDCl₃ are as follows:
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Imidazole Protons: Signals for the three protons on the imidazole ring are expected in the aromatic region, typically between δ 7.0 and 8.0 ppm. The proton at the C2 position is generally the most deshielded.
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Tetradecyl Chain Protons:
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The methylene group attached to the imidazole nitrogen (N-CH₂) will appear as a triplet around δ 3.9-4.2 ppm.
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The other methylene groups of the alkyl chain will produce a complex multiplet in the upfield region, around δ 1.2-1.8 ppm.
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The terminal methyl group (-CH₃) will appear as a triplet around δ 0.8-0.9 ppm.
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-
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¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. The expected chemical shifts (δ) are:
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Imidazole Carbons: The three carbon atoms of the imidazole ring are expected to resonate in the range of δ 115-140 ppm.
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Tetradecyl Chain Carbons: The carbon atoms of the alkyl chain will appear in the aliphatic region of the spectrum, typically between δ 14 and 50 ppm. The N-CH₂ carbon will be the most downfield of the alkyl chain carbons.
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Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 1-Tetradecyl-1H-imidazole is expected to exhibit the following characteristic absorption bands:
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C-H Stretching (Aliphatic): Strong absorptions in the region of 2850-2960 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the tetradecyl chain.
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C-H Stretching (Aromatic): Weaker absorptions above 3000 cm⁻¹ associated with the C-H stretching vibrations of the imidazole ring.
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C=N and C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region due to the stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the imidazole ring.
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C-N Stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the C-N stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. In the mass spectrum of 1-Tetradecyl-1H-imidazole, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (264.45). Common fragmentation patterns for N-alkylimidazoles involve cleavage of the alkyl chain.
Synthesis and Purification
The most common and straightforward method for the synthesis of 1-Tetradecyl-1H-imidazole is the N-alkylation of imidazole with a tetradecyl halide, typically 1-bromotetradecane, in the presence of a base[1].
Reaction Scheme:
General synthesis of 1-Tetradecyl-1H-imidazole.
Experimental Protocol: A Representative Synthesis
The following is a generalized, yet detailed, protocol that can be adapted by researchers.
Materials:
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Imidazole
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1-Bromotetradecane
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Sodium hydroxide (or another suitable base like potassium carbonate)
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Acetonitrile (or another suitable polar aprotic solvent like DMF)
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Ethyl acetate
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole in acetonitrile.
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Addition of Base: Add powdered sodium hydroxide to the solution. The amount of base should be in slight molar excess relative to the imidazole.
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Addition of Alkyl Halide: Slowly add 1-bromotetradecane to the stirred suspension. A molar equivalent or a slight excess relative to imidazole is typically used.
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Reaction: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).
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Work-up:
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After the reaction is complete, cool the mixture to room temperature.
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Filter the mixture to remove the inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
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-
Purification:
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Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate.
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Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified 1-Tetradecyl-1H-imidazole.
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Further purification can be achieved by column chromatography on silica gel if necessary.
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Self-Validation: The purity of the final product should be assessed using techniques such as NMR spectroscopy and melting point determination. A sharp melting point and the absence of impurity signals in the NMR spectrum are indicative of a high-purity product.
Safety, Handling, and Storage
As with any chemical, proper safety precautions should be observed when handling 1-Tetradecyl-1H-imidazole.
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Safety: It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes[1].
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Handling: Handle in a well-ventilated area.
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Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and heat sources.
Conclusion
1-Tetradecyl-1H-imidazole is a compound with a well-defined set of physical properties that make it suitable for a variety of applications in research and industry. This guide has provided a detailed overview of its molecular identity, physicochemical characteristics, spectroscopic signatures, and a representative synthetic protocol. A thorough understanding of these fundamental properties is essential for the effective and safe utilization of this versatile molecule. The provided experimental framework and data serve as a valuable resource for scientists and developers, enabling them to confidently incorporate 1-Tetradecyl-1H-imidazole into their work.
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